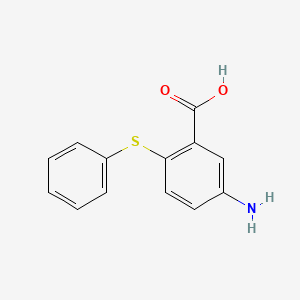

5-Amino-2-(phenylthio)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves the diazotization of aromatic amines and subsequent coupling reactions, as seen in the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid . Another method includes cyclization reactions, such as the preparation of 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole, which is then hydrolytically cleaved to yield benzenethiol derivatives . These methods suggest that the synthesis of 5-Amino-2-(phenylthio)benzoic acid could potentially involve similar strategies, such as the functionalization of benzoic acid with amino and phenylthio groups.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be characterized using various spectroscopic techniques, including NMR, UV-VIS, IR, and mass spectrometry . The molecular structures and geometries can also be optimized using computational methods such as Density Functional Theory (DFT) . These techniques would likely be applicable in analyzing the molecular structure of 5-Amino-2-(phenylthio)benzoic acid.

Chemical Reactions Analysis

The chemical reactions of benzoic acid derivatives can involve acid-base dissociation and tautomerism, as observed in azo-benzoic acids . The reactivity of such compounds with DNA has also been studied, with some compounds showing no DNA cleavage activity . The conversion of related compounds into other structures, such as benzothiazines and their sulfones, has been demonstrated . These findings provide a basis for understanding the potential chemical reactivity of 5-Amino-2-(phenylthio)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For instance, the presence of amino and chloro groups can lead to the formation of specific hydrogen-bonded motifs in the crystal structure . The solubility, melting point, and other physical properties would be expected to vary based on the specific substituents present in 5-Amino-2-(phenylthio)benzoic acid. The compound's behavior in different solvents and pH conditions could also be inferred from studies on similar compounds .

Aplicaciones Científicas De Investigación

Electrochemical Behavior and Cleavage of Azo Bonds

5-Amino-2-(phenylthio)benzoic acid is relevant in studies investigating the electrochemical reduction of azo compounds. For instance, Mandić et al. (2004) explored the electrochemical reduction of related compounds, leading to products like 5-amino salicylic acid, highlighting the significance of substituent positions and solution pH on their electrochemical behavior (Mandić, Nigović, & Šimunić, 2004).

Biosynthesis of Natural Products

Kang, Shen, and Bai (2012) discussed the biosynthesis of natural products derived from amino hydroxy benzoic acids. These compounds are precursors for a wide range of natural products, indicating potential applications of 5-amino-2-(phenylthio)benzoic acid in the synthesis of diverse bioactive molecules (Kang, Shen, & Bai, 2012).

Synthesis of Derivatives for Enhanced Activity

Zhao Zheng-bao (2010) focused on synthesizing derivatives of 5-aminosalicylic acid, which could potentially include modifications involving phenylthio benzoic acid groups. Such derivatives aim to enhance activity and reduce side effects, demonstrating the role of 5-amino-2-(phenylthio)benzoic acid in medicinal chemistry (Zhao Zheng-bao, 2010).

Anticancer Properties of Phenylaminosulfanyl Derivatives

Ravichandiran et al. (2019) investigated the synthesis and anticancer evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives. This research implies the relevance of phenylthio-based compounds, like 5-amino-2-(phenylthio)benzoic acid, in developing potential anticancer agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Inhibition and Adsorption Studies for Corrosion

Verma et al. (2015) conducted studies on phenylthio-pyrrole-carbonitriles, which are structurally related to 5-amino-2-(phenylthio)benzoic acid. Their research on mild steel corrosion inhibition in acidic conditions highlights potential applications of similar compounds in materials science (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).

Propiedades

IUPAC Name |

5-amino-2-phenylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSHKRLNPIFOSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443795 |

Source

|

| Record name | 5-amino-2-(phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(phenylthio)benzoic acid | |

CAS RN |

63185-86-4 |

Source

|

| Record name | 5-amino-2-(phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)

![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)

![7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1278666.png)